1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone
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Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C19H20FNO3S2 and its molecular weight is 393.49. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant
An efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant demonstrates the importance of specific chemical compounds in the development of pharmaceutical agents. This synthesis involved direct condensation, Lewis acid-mediated coupling, and unique stereoselective processes, highlighting the complex chemistry involved in creating effective drugs (Brands et al., 2003).
Degradation Mechanisms of Phenolic Beta-1 Lignin Substructure Model Compounds
Research on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor offers insights into the environmental and industrial applications of certain chemical compounds. Understanding these mechanisms can inform the development of processes for lignin degradation, which is crucial for biomass utilization and environmental sustainability (Kawai, Umezawa, & Higuchi, 1988).
Synthesis, Antimicrobial, and Antioxidant Activities of Imidazole-based Heterocycles
The synthesis of new imidazole-based heterocycles and their evaluation for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities illustrate the potential biomedical applications of complex organic compounds. Such research not only contributes to the discovery of new drugs but also enhances our understanding of the relationship between chemical structure and biological activity (Abdel-Wahab, Awad, & Badria, 2011).
Novel Bioactive Molecule Synthesis for Anti-oxidant and Anti-microbial Agents
The synthesis of novel bioactive molecules, such as 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, and their evaluation for anti-oxidant and anti-microbial activities, underscores the ongoing search for new therapeutic agents. Such studies are pivotal in identifying compounds with potential use in treating oxidative stress-related diseases and infections (Gopi, Sastry, & Dhanaraju, 2016).
Microwave-Assisted Synthesis of Anti-Breast Cancer Agents
Research into the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents demonstrates the role of innovative synthetic methods in accelerating the discovery of anticancer drugs. This approach not only reduces synthesis time but also may lead to compounds with significant therapeutic potential (Mahmoud et al., 2021).
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c20-16-6-8-17(9-7-16)25-14-19(22)21-11-10-18(26(23,24)13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGVLLRZVOPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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